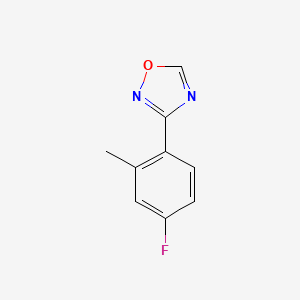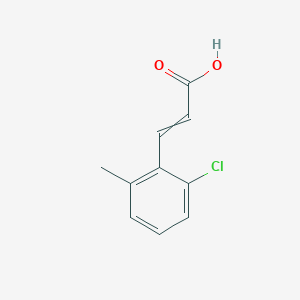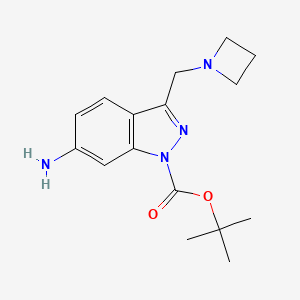
3-(4-Fluoro-2-methylphenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Fluoro-2-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains a fluorinated aromatic ring and an oxadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-2-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoro-2-methylbenzonitrile with hydroxylamine hydrochloride to form the corresponding amidoxime. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxadiazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Fluoro-2-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can be involved in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Cyclization Reactions: Dehydrating agents like phosphorus oxychloride (POCl3) or sulfuric acid (H2SO4) are used to promote cyclization.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxadiazole derivatives, while oxidation and reduction can lead to different oxidation states of the oxadiazole ring.
Wissenschaftliche Forschungsanwendungen
3-(4-Fluoro-2-methylphenyl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound is investigated for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its electronic properties.
Agrochemicals: It is studied for its potential use as a pesticide or herbicide, leveraging its biological activity against various pests and weeds.
Wirkmechanismus
The mechanism of action of 3-(4-Fluoro-2-methylphenyl)-1,2,4-oxadiazole depends on its specific application:
Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity.
Materials Science: In electronic applications, the compound’s mechanism involves its ability to transport electrons or holes, contributing to the efficiency of devices like OLEDs and OPVs.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Chloro-2-methylphenyl)-1,2,4-oxadiazole
- 3-(4-Bromo-2-methylphenyl)-1,2,4-oxadiazole
- 3-(4-Methylphenyl)-1,2,4-oxadiazole
Uniqueness
3-(4-Fluoro-2-methylphenyl)-1,2,4-oxadiazole is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity and biological activity. Fluorine’s strong electron-withdrawing effect can enhance the compound’s stability and its interaction with biological targets, making it a valuable scaffold in drug design and other applications.
Eigenschaften
Molekularformel |
C9H7FN2O |
|---|---|
Molekulargewicht |
178.16 g/mol |
IUPAC-Name |
3-(4-fluoro-2-methylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H7FN2O/c1-6-4-7(10)2-3-8(6)9-11-5-13-12-9/h2-5H,1H3 |
InChI-Schlüssel |
YSJYILHWOUFVIF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)F)C2=NOC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(4-chlorophenyl)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12444062.png)
![5-(2,5-dichlorophenyl)-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B12444076.png)

![3-methyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}butanamide](/img/structure/B12444086.png)
![2,6-Bis[(3-bromo-4-hydroxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B12444090.png)

![{[4-Methyl-5-(3-methylphenyl)-1,2,4-triazol-3-YL]sulfanyl}acetic acid](/img/structure/B12444094.png)
![Ethyl 4-[3-oxo-3-(phenylamino)propyl]piperazine-1-carboxylate hydrochloride](/img/structure/B12444095.png)

![8-Nitro-spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B12444107.png)

![2-methyl-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B12444119.png)
![3-[(4-Methoxyphenyl)methoxy]benzene-1-carboximidamide](/img/structure/B12444124.png)

